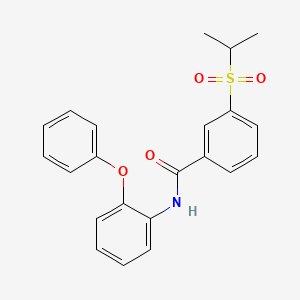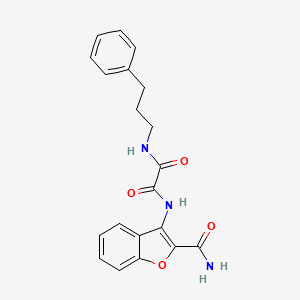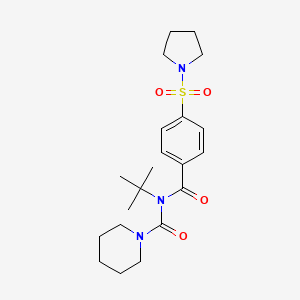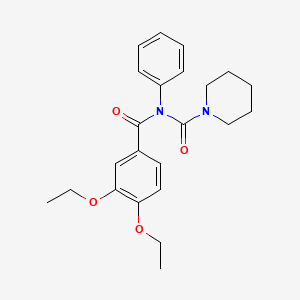![molecular formula C24H29N3O4S B6485129 N-(4-methylphenyl)-N-[4-(pyrrolidine-1-sulfonyl)benzoyl]piperidine-1-carboxamide CAS No. 899951-18-9](/img/structure/B6485129.png)
N-(4-methylphenyl)-N-[4-(pyrrolidine-1-sulfonyl)benzoyl]piperidine-1-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-methylphenyl)-N-[4-(pyrrolidine-1-sulfonyl)benzoyl]piperidine-1-carboxamide, also known as MK-801, is an uncompetitive NMDA receptor antagonist. It has been studied extensively in the scientific community due to its potential applications in the treatment of neurological conditions. MK-801 has been used in laboratory experiments to study the effects of NMDA receptor blockade on behavior, learning, and memory.
科学研究应用
N-(4-methylphenyl)-N-[4-(pyrrolidine-1-sulfonyl)benzoyl]piperidine-1-carboxamide has been used in a variety of scientific research applications, including the study of the effects of NMDA receptor blockade on behavior, learning, and memory. It has also been used to study the effects of NMDA receptor blockade on neurodegenerative diseases such as Alzheimer’s disease and Parkinson’s disease. Additionally, N-(4-methylphenyl)-N-[4-(pyrrolidine-1-sulfonyl)benzoyl]piperidine-1-carboxamide has been used to study the effects of NMDA receptor blockade on anxiety and depression, as well as its potential use in the treatment of schizophrenia and addiction.
作用机制
N-(4-methylphenyl)-N-[4-(pyrrolidine-1-sulfonyl)benzoyl]piperidine-1-carboxamide binds to the NMDA receptor and blocks its activation. This prevents the influx of calcium ions into the cell, which is necessary for the activation of the NMDA receptor. This blockade of the NMDA receptor prevents the activation of downstream signaling pathways, which can lead to a variety of physiological and biochemical effects.
Biochemical and Physiological Effects
The blockade of the NMDA receptor by N-(4-methylphenyl)-N-[4-(pyrrolidine-1-sulfonyl)benzoyl]piperidine-1-carboxamide has been shown to lead to a variety of biochemical and physiological effects. In laboratory experiments, N-(4-methylphenyl)-N-[4-(pyrrolidine-1-sulfonyl)benzoyl]piperidine-1-carboxamide has been shown to inhibit long-term potentiation, a process that is important for the formation of long-term memories. Additionally, N-(4-methylphenyl)-N-[4-(pyrrolidine-1-sulfonyl)benzoyl]piperidine-1-carboxamide has been shown to reduce the release of neurotransmitters such as glutamate, dopamine, and norepinephrine, which can lead to changes in behavior and cognition.
实验室实验的优点和局限性
The use of N-(4-methylphenyl)-N-[4-(pyrrolidine-1-sulfonyl)benzoyl]piperidine-1-carboxamide in laboratory experiments has several advantages. It is relatively easy to synthesize and can be used to study the effects of NMDA receptor blockade in a variety of contexts. However, there are several limitations to its use in laboratory experiments. N-(4-methylphenyl)-N-[4-(pyrrolidine-1-sulfonyl)benzoyl]piperidine-1-carboxamide is not selective for the NMDA receptor, and its effects can be influenced by other receptors and pathways. Additionally, N-(4-methylphenyl)-N-[4-(pyrrolidine-1-sulfonyl)benzoyl]piperidine-1-carboxamide has a short half-life, which can limit its use in long-term experiments.
未来方向
The potential applications of N-(4-methylphenyl)-N-[4-(pyrrolidine-1-sulfonyl)benzoyl]piperidine-1-carboxamide in the treatment of neurological conditions have led to a number of future directions for research. These include the development of more selective and potent NMDA receptor antagonists, the exploration of potential synergistic effects of combining N-(4-methylphenyl)-N-[4-(pyrrolidine-1-sulfonyl)benzoyl]piperidine-1-carboxamide with other drugs, and the study of the effects of NMDA receptor blockade on a variety of neurological diseases. Additionally, further research is needed to better understand the effects of N-(4-methylphenyl)-N-[4-(pyrrolidine-1-sulfonyl)benzoyl]piperidine-1-carboxamide on behavior, learning, and memory.
合成方法
N-(4-methylphenyl)-N-[4-(pyrrolidine-1-sulfonyl)benzoyl]piperidine-1-carboxamide is synthesized from the reaction of 4-methylphenylpiperidine-1-carboxylic acid with 4-(pyrrolidine-1-sulfonyl)benzoyl chloride. The reaction is catalyzed by a strong base, such as potassium carbonate, and takes place at a temperature of 110°C. The product is purified by recrystallization from ethanol, yielding a white solid.
属性
IUPAC Name |
N-(4-methylphenyl)-N-(4-pyrrolidin-1-ylsulfonylbenzoyl)piperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29N3O4S/c1-19-7-11-21(12-8-19)27(24(29)25-15-3-2-4-16-25)23(28)20-9-13-22(14-10-20)32(30,31)26-17-5-6-18-26/h7-14H,2-6,15-18H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBJFSGZLZZNDLN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N(C(=O)C2=CC=C(C=C2)S(=O)(=O)N3CCCC3)C(=O)N4CCCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(pyrrolidin-1-ylsulfonyl)benzoyl)-N-(p-tolyl)piperidine-1-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[1-(3,4-dimethylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]benzamide](/img/structure/B6485054.png)
![N-[1-(3,4-dimethylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-3,4-dimethoxybenzamide](/img/structure/B6485058.png)
![N-[1-(3,4-dimethylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-3,5-dimethoxybenzamide](/img/structure/B6485061.png)
![N-[1-(3,4-dimethylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]naphthalene-2-carboxamide](/img/structure/B6485063.png)
![N-[1-(3,4-dimethylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-3-(4-methoxyphenyl)propanamide](/img/structure/B6485075.png)



![N-(6-fluoro-1,3-benzothiazol-2-yl)-N-[(pyridin-4-yl)methyl]-4-(pyrrolidine-1-sulfonyl)benzamide](/img/structure/B6485093.png)
![N-(4-fluoro-1,3-benzothiazol-2-yl)-4-nitro-N-[(pyridin-4-yl)methyl]benzamide](/img/structure/B6485099.png)



